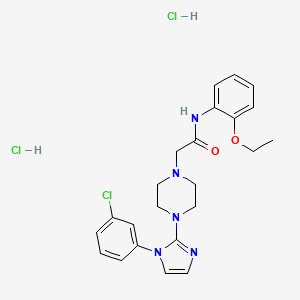
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C23H28Cl3N5O2 and its molecular weight is 512.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride (CAS No. 1323501-78-5) is a complex organic molecule featuring a piperazine ring, an imidazole group, and a chlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H28Cl3N5O, with a molecular weight of approximately 496.9 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H28Cl3N5O |
| Molecular Weight | 496.9 g/mol |
| CAS Number | 1323501-78-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The imidazole and piperazine moieties facilitate binding to various targets, potentially modulating their activity. This interaction can lead to alterations in cellular signaling pathways, influencing physiological responses.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies involving similar imidazole-containing compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The compound's structure suggests potential activity in treating neurological disorders. Compounds with similar piperazine structures have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in managing conditions like anxiety and depression.
Antimicrobial Properties
The antimicrobial activity of related imidazole derivatives has been documented, with some showing effectiveness against bacterial strains such as Escherichia coli. This suggests that the compound may also possess antibacterial properties, warranting further investigation into its efficacy against various pathogens.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Antitumor Efficacy : A study demonstrated that a related compound significantly inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells (source: ).
- Neuropharmacological Assessment : Another investigation assessed the effects of similar piperazine derivatives on anxiety-like behaviors in rodent models, revealing potential anxiolytic properties (source: ).
- Antimicrobial Testing : Compounds with similar structural motifs were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations (source: ).
Propiedades
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2.2ClH/c1-2-31-21-9-4-3-8-20(21)26-22(30)17-27-12-14-28(15-13-27)23-25-10-11-29(23)19-7-5-6-18(24)16-19;;/h3-11,16H,2,12-15,17H2,1H3,(H,26,30);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUVFHLCUOLFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28Cl3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













